

Application Notes: (Benzylideneacetone)iron Tricarbonyl

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Compound Focus: Benzylideneacetone

CAS No.: 122-57-6

Cat. No.: S588542

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(**Benzylideneacetone**)iron tricarbonyl, abbreviated (bda)Fe(CO)₃, is an organoiron complex that serves as a stable and convenient source of the "Fe(CO)₃" moiety. Its primary application is the preparation of other iron complexes, particularly tricarbonyl(η⁴-diene)iron complexes, which are valuable intermediates in organic synthesis [1] [2].

A key advantage of (bda)Fe(CO)₃ is its role as a superior substitute for more sensitive or less stable iron carbonyl reagents like Fe(CO)₅, Fe₂(CO)₉, or Fe(CO)₃(cyclooctene)₂. It reacts with a variety of dienes and other unsaturated compounds to form stable complexes, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and the construction of complex molecular frameworks [1] [3]. It has been effectively used in the synthesis of structural models for enzyme active sites, such as the iron-acyl site in [Fe]-hydrogenase (Hmd) [3].

The table below summarizes its fundamental properties for quick reference.

Property	Value / Description
Chemical Formula	C ₁₃ H ₁₀ FeO ₄ [1]
Molar Mass	286.060 g·mol ⁻¹ [1]
Appearance	Red, crystalline solid [1]

Property	Value / Description
Melting Point	88–89 °C (190–192 °F; 361–362 K) [1]
Solubility	Slightly soluble in organic solvents [1]
Characteristic IR (in cyclohexane)	2065, 2005, and 1985 cm^{-1} [1]
Common Abbreviation	(bda)Fe(CO) ₃ [1]

Detailed Synthesis Protocol

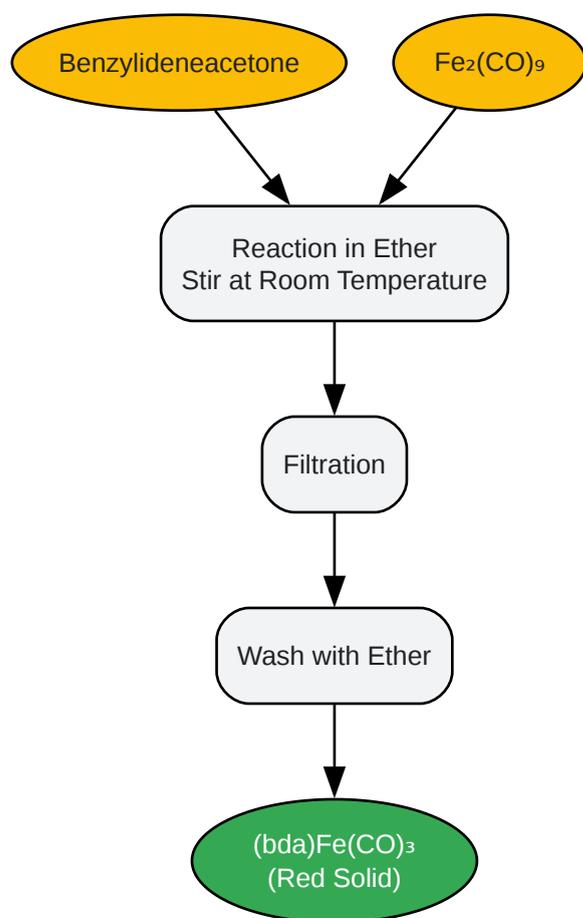
This protocol describes the synthesis of (bda)Fe(CO)₃ from **benzylideneacetone** and nonacarbonyldiiron [1].

Reaction Overview

The synthesis involves a direct reaction between commercially available Fe₂(CO)₉ and the organic ligand, **benzylideneacetone**. The preparation of the ligand, **benzylideneacetone**, can be achieved via a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and acetone [4].

Experimental Workflow

The following diagram outlines the key stages in the preparation and purification of the complex.



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Step-by-Step Procedure

- **Reaction Setup:** In an inert atmosphere (e.g., nitrogen or argon glovebox), suspend **2.0 mmol of Fe₂(CO)₉** in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a stir bar [1].
- **Ligand Addition:** Add **2.2 mmol of benzylideneacetone** directly to the stirring suspension.
- **Reaction Execution:** Stir the reaction mixture at room temperature for 3-4 hours. The color of the suspension will change during this period.
- **Product Isolation:** After the reaction is complete, filter the resulting red solid using a fritted glass funnel.
- **Purification:** Wash the solid thoroughly with several small portions of cold, anhydrous diethyl ether (e.g., 3 x 5 mL) to remove any residual starting materials or by-products.
- **Drying:** Dry the purified red crystalline solid under vacuum. The product, (bda)Fe(CO)₃, is obtained in good yield and is typically pure enough for subsequent use [1].

Reaction-Specific Notes

- **Benzylideneacetone Preparation:** **Benzylideneacetone** can be synthesized by a base-induced condensation of benzaldehyde and acetone. Using a strong, non-nucleophilic base like LDA (lithium diisopropylamide) can improve the yield of the monomeric **benzylideneacetone** over the double-condensation product, **dibenzylideneacetone** [4].
- **Handling and Storage:** $\text{Fe}_2(\text{CO})_9$ is air-sensitive and should be handled under an inert atmosphere. The resulting $(\text{bda})\text{Fe}(\text{CO})_3$ complex, while more stable, is also best stored under inert conditions to prevent decomposition.
- **Verification:** The product is characterized by its melting point (88–89 °C) and its distinctive IR spectrum in cyclohexane solution, showing three carbonyl stretching bands at 2065, 2005, and 1985 cm^{-1} [1].

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References

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